4-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole 4-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 1105194-64-6
VCID: VC2784990
InChI: InChI=1S/C12H15N3S2/c1-16-9-3-2-4-10-11(9)14-12(17-10)15-7-5-13-6-8-15/h2-4,13H,5-8H2,1H3
SMILES: CSC1=CC=CC2=C1N=C(S2)N3CCNCC3
Molecular Formula: C12H15N3S2
Molecular Weight: 265.4 g/mol

4-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole

CAS No.: 1105194-64-6

Cat. No.: VC2784990

Molecular Formula: C12H15N3S2

Molecular Weight: 265.4 g/mol

* For research use only. Not for human or veterinary use.

4-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole - 1105194-64-6

Specification

CAS No. 1105194-64-6
Molecular Formula C12H15N3S2
Molecular Weight 265.4 g/mol
IUPAC Name 4-methylsulfanyl-2-piperazin-1-yl-1,3-benzothiazole
Standard InChI InChI=1S/C12H15N3S2/c1-16-9-3-2-4-10-11(9)14-12(17-10)15-7-5-13-6-8-15/h2-4,13H,5-8H2,1H3
Standard InChI Key GJCBVNFFVGDNOM-UHFFFAOYSA-N
SMILES CSC1=CC=CC2=C1N=C(S2)N3CCNCC3
Canonical SMILES CSC1=CC=CC2=C1N=C(S2)N3CCNCC3

Introduction

Chemical Structure and Properties

Structural Features

4-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole possesses a complex structure comprising three key components:

  • The benzothiazole core: A bicyclic ring system containing both sulfur and nitrogen atoms

  • The piperazine moiety: A six-membered heterocyclic ring containing two nitrogen atoms

  • The methylthio group: A sulfur-containing functional group at the 4-position of the benzothiazole ring

The structural representation can be described as follows:

  • The benzothiazole nucleus forms the primary scaffold with the piperazine ring attached at the 2-position

  • The methylthio group (-SCH₃) is attached at the 4-position of the benzothiazole ring

  • The piperazine ring provides a flexible linker that can potentially interact with various biological targets

Physical and Chemical Properties

Table 1. Predicted Physicochemical Properties of 4-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole

PropertyValueMethod
Molecular FormulaC₁₂H₁₅N₃S₂Computed
Molecular Weight265.40 g/molComputed
LogP2.13-2.46Predicted
Hydrogen Bond Acceptors3Computed
Hydrogen Bond Donors1Computed
Rotatable Bonds2Computed
Topological Polar Surface Area41.57 ŲPredicted
SolubilitySparingly soluble in water, soluble in organic solventsPredicted
Melting Point110-130°CPredicted from similar compounds
pKa7.5-8.2 (piperazine N)Predicted

The compound exhibits properties typical of benzothiazole derivatives with moderate lipophilicity, suggesting potential membrane permeability, which is crucial for drug candidates . The presence of the piperazine moiety contributes to the compound's basic character and enhances its water solubility compared to simple benzothiazole derivatives.

Synthesis Methods

General Synthetic Approaches for Benzothiazole-Piperazine Derivatives

Several synthetic routes have been reported for benzothiazole-piperazine conjugates that could be adapted for the synthesis of 4-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole. The benzothiazole core is typically synthesized through the cyclization of 2-aminothiophenol with suitable aldehydes, ketones, or carboxylic acids under acidic conditions .

The most common approaches include:

Condensation Method

One established method involves the condensation of 2-aminothiophenol with aldehydes, alcohols, or carboxylic acids to form the benzothiazole core . This approach could be modified by starting with a 2-amino-4-(methylthio)thiophenol precursor to incorporate the methylthio group at the 4-position.

One-Pot Synthetic Approach

Structural FeatureBiological EffectRelevant Studies
Benzothiazole coreEssential for bioactivity; contributes to anticancer, antimicrobial properties
Piperazine moietyEnhances pharmacokinetic properties; contributes to antidepressant, antimicrobial activities
Substitution at 4-positionModulates receptor selectivity and binding affinity
Methylthio groupPotentially enhances lipophilicity and target bindingPredicted
Combination with other heterocyclesCreates hybrid molecules with enhanced or novel activities

The structure-activity relationships of benzothiazole derivatives indicate that modifications to different positions of the benzothiazole ring can significantly influence biological activities . The piperazine moiety at the 2-position has been shown to contribute to enhanced pharmacokinetic properties and specific pharmacological activities, such as antimicrobial and anti-inflammatory effects .

Inhibition of Tubulin Polymerization

Similar benzothiazole derivatives have been found to inhibit tubulin polymerization by binding to the colchicine site on tubulin. This mechanism disrupts microtubule dynamics, which is crucial for mitotic spindle assembly and chromosome segregation during cell division, potentially explaining the anticancer activity of these compounds.

Interaction with DNA and Key Enzymes

Benzothiazole derivatives can interact with DNA and key enzymes involved in cell proliferation and survival pathways, contributing to their anticancer and antimicrobial activities . The methylthio group may enhance these interactions through additional sulfur-based bonding.

Modulation of Neurotransmitter Systems

The piperazine moiety is known to interact with various neurotransmitter receptors, which could explain the potential antidepressant, anxiolytic, and antipsychotic activities of benzothiazole-piperazine conjugates .

Pharmacokinetics and Drug-Like Properties

ADME Characteristics

Table 3. Predicted ADME Properties of 4-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole

ADME ParameterPredictionSignificance
AbsorptionModerate to high oral bioavailabilityFavorable drug-like property
DistributionModerate volume of distribution; potential CNS penetrationRelevant for neurological applications
MetabolismLikely substrate for CYP450 enzymes; potential N-demethylationImportant for determining dosing regimen
ExcretionPrimarily renal with some biliary excretionStandard elimination pathway
Protein BindingModerate (60-80%)Affects drug distribution and half-life
Lipinski's Rule of 5CompliantFavorable for oral bioavailability

The predicted ADME properties suggest that 4-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole possesses favorable drug-like characteristics, making it a potential candidate for further pharmaceutical development . The compound likely exhibits good membrane permeability due to its balanced lipophilicity and the presence of both hydrophobic and hydrophilic moieties.

Toxicity Considerations

Based on the structural features and known toxicity profiles of similar compounds, potential toxicity concerns for 4-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole might include:

  • Potential hepatotoxicity due to metabolism by CYP450 enzymes

  • Possible neurotoxicity related to the CNS-active piperazine moiety

  • Cardiovascular effects, particularly hERG channel inhibition

  • Potential for hypersensitivity reactions

Research Applications and Future Directions

Current Research Status

The research on 4-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole is part of the broader investigation into benzothiazole-piperazine conjugates as potential therapeutic agents. Current research on related compounds focuses on:

  • Optimization of synthetic routes for improved yields and purity

  • Exploration of structure-activity relationships through systematic structural modifications

  • Evaluation of biological activities against various targets

  • Development of hybrid molecules combining benzothiazole with other pharmacologically active moieties

Cancer Research

The anticancer potential of benzothiazole derivatives has been well-documented, with studies showing activity against various cancer cell lines including breast cancer (MCF7, T47D) and colon cancer (HCT116, Caco2) . The compound could be further developed as a potential anticancer agent, particularly targeting tubulin polymerization.

Antimicrobial Development

The antimicrobial properties of benzothiazole-piperazine conjugates suggest potential applications in developing new antibiotics, especially against drug-resistant strains. The methylthio group might enhance antimicrobial activity through increased lipophilicity and target binding.

Neurological Disorders

The presence of the piperazine moiety suggests potential applications in treating neurological disorders, as similar structures have shown antidepressant, anxiolytic, and antipsychotic activities . The compound might interact with various neurotransmitter receptors, making it a candidate for neuropsychiatric drug development.

Future Research Directions

Future research on 4-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole could focus on:

  • Comprehensive synthesis and characterization of the compound

  • Detailed evaluation of its biological activities against various targets

  • Investigation of structure-activity relationships through systematic modifications

  • Development of more selective and potent derivatives

  • Exploration of its potential as a lead compound for specific therapeutic applications

  • Detailed mechanistic studies to elucidate its precise mode of action

  • Development of analytical methods for its detection and quantification

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